N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12(17(22)18-10-11-23-2)20-16(21)9-8-15(19-20)13-4-6-14(24-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCQVPWPWPXOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: One-Pot Tandem Cyclization-Amidation
A modified approach condenses the pyridazinone formation and amidation into a single step using microwave-assisted synthesis. This method, adapted from EvitaChem’s protocols, reduces reaction time from 18 hours to 2 hours but requires precise temperature control.
Conditions
- Microwave Power : 300 W
- Temperature : 120°C
- Yield : 68–72%
Route B: Enzymatic Catalysis
Lipase-mediated amidation offers an eco-friendly alternative, though yields are suboptimal (50–55%).
Scalability and Industrial Considerations
Large-scale production (≥1 kg) necessitates adjustments:
- Solvent Recovery : Replace DMF with recyclable solvents like 2-methyltetrahydrofuran.
- Catalyst : Use polymer-supported DCC to simplify purification.
- Pilot Data : Batch sizes of 500 g achieve 80% yield with 99.5% purity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target Compound vs. Compound 84: The target lacks the 3-methyl and 5-(3-methoxybenzyl) groups present in Compound 84, which are critical for COX-2 selectivity . Instead, its 3-(4-methoxyphenyl) group may enhance π-π stacking with aromatic residues in enzyme binding pockets.
Target Compound vs. Compound 6h :
Target Compound vs. Compound 8c :
- The methylthiophenyl group in Compound 8c contributes to lipophilicity, favoring membrane penetration but increasing oxidative metabolism risks. The target’s 2-methoxyethyl group balances hydrophilicity and stability.
Pharmacological Implications
- Anti-Inflammatory Potential: The target’s 4-methoxyphenyl group aligns with COX-2 inhibitors like celecoxib, where methoxy substituents enhance selectivity . However, the absence of a 3-methyl or 5-alkoxybenzyl group (as in Compound 84) may reduce potency.
- Solubility and Bioavailability : The 2-methoxyethyl side chain likely improves aqueous solubility compared to bromophenyl (Compound 84) or methylthiophenyl (Compound 8c) analogs, favoring oral administration .
Biological Activity
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that belongs to the class of pyridazinone derivatives. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 436.46 g/mol. Its structure features a pyridazinone core, methoxyethyl substituent, and a phenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4 |
| Molecular Weight | 436.46 g/mol |
| LogP | 2.689 |
| Polar Surface Area | 68.974 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods include the formation of the pyridazinone core followed by the introduction of functional groups such as methoxy and acetamide.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridazinone derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cells. These compounds demonstrated selectivity and potency, outperforming standard treatments like gefitinib in certain cases .
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. This compound can modulate the activity of molecular targets such as protein kinases involved in cell proliferation and survival pathways.
Other Biological Activities
In addition to anticancer effects, pyridazinone derivatives are known for their potential anti-inflammatory and antimicrobial activities. The presence of methoxy and acetamide functional groups enhances their reactivity, which may lead to diverse biological interactions.
Case Studies and Research Findings
- Cytotoxic Activity : A study evaluating a series of pyridazinone analogs found that certain derivatives exhibited potent cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly impact biological activity .
- Synergistic Effects : Combinational treatment studies indicated that some pyridazinone compounds could enhance the efficacy of existing therapies through synergistic interactions with other anticancer agents .
- Selectivity : Research has shown that specific modifications in the chemical structure can lead to increased selectivity for cancer cells over normal cells, which is crucial for reducing side effects in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step routes, including:
- Core formation : Cyclocondensation of hydrazine derivatives with diketones to form the pyridazinone ring .
- Substituent introduction : Alkylation or amidation reactions to attach the 4-methoxyphenyl and methoxyethyl groups. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid for cyclization) .
- Yield optimization : Purity (>95%) is achieved via column chromatography (e.g., DCM/MeOH gradients) and recrystallization .
Q. How is the molecular structure of this compound validated?
- Techniques :
- NMR spectroscopy : Distinct signals for the pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) and methoxy groups (δ 3.2–3.8 ppm) confirm substitution patterns .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) verify the molecular weight .
- X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles critical for conformational analysis .
Q. What in vitro assays are used to screen its biological activity?
- Standard assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Antimicrobial : Disk diffusion or microdilution methods against E. coli and S. aureus .
Advanced Research Questions
Q. How do computational models predict the compound’s interaction with biological targets?
- Approach :
- Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzymes like phosphodiesterase-4 (PDE4) or kinases. Key interactions include hydrogen bonding with the pyridazinone oxygen and hydrophobic contacts with methoxyphenyl groups .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, evaluating root-mean-square deviation (RMSD) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell passage number). Solutions include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., RPMI-1640 media, 10% FBS) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can the compound be modified to enhance solubility without compromising activity?
- Derivatization strategies :
- PEGylation : Attach polyethylene glycol (PEG) chains to the methoxyethyl group to improve aqueous solubility .
- Prodrug design : Introduce ester groups at the 6-oxo position, which hydrolyze in vivo to release the active compound .
- SAR insights : Substituents at the 3-position (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) significantly impact logP values and membrane permeability .
Q. What analytical methods quantify stability under physiological conditions?
- Protocols :
- HPLC-UV : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C over 24 hours .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyridazinone or cleaved amide bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
